molecular formula C7H14Cl2N4O2 B6218880 methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 2751602-77-2

methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No. B6218880
CAS RN: 2751602-77-2
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride, also known as methyl-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride (MAPI-DHC), is an organic compound that is commonly used in laboratory experiments. It is a derivative of imidazole and has a wide range of applications in scientific research.

Scientific Research Applications

MAPI-DHC has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, including peptides, nucleotides, and other organic molecules. It has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of metal complexes. In addition, MAPI-DHC has been used as a fluorescent probe for imaging in biochemistry and cell biology.

Mechanism of Action

MAPI-DHC acts as a chelating agent, which enables it to bind to metal ions. This binding is reversible and can be used to regulate the activity of metal-containing enzymes. MAPI-DHC can also act as a substrate for enzymes, allowing it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
MAPI-DHC has been shown to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, MAPI-DHC has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in cell membranes.

Advantages and Limitations for Lab Experiments

MAPI-DHC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, it is highly soluble in water, making it easy to use in aqueous solutions. However, MAPI-DHC is a strong chelating agent and can interfere with the activity of some enzymes, so it should be used with caution in experiments involving enzymatic reactions.

Future Directions

There are numerous potential future directions for MAPI-DHC research. One potential application is in the development of new drugs and pharmaceuticals, as MAPI-DHC could be used as a chelating agent for metal-containing enzymes. Another potential application is in the development of novel imaging techniques, as MAPI-DHC could be used as a fluorescent probe for imaging in biochemistry and cell biology. Additionally, MAPI-DHC could be used in the synthesis of peptides, nucleotides, and other organic molecules. Finally, MAPI-DHC could be used in the synthesis of metal complexes, which could have a variety of applications in the fields of catalysis, materials science, and biochemistry.

Synthesis Methods

MAPI-DHC can be synthesized from the reaction of 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid and dihydrochloride acid. This reaction is performed in a two-step process. First, the 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid is reacted with dihydrochloride acid to form the methyl ester. This reaction is catalyzed by a strong base such as sodium hydroxide. The second step involves the reduction of the methyl ester to form MAPI-DHC. This reaction is catalyzed by a reducing agent such as sodium borohydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride involves the protection of the amino group in the imidazole ring, followed by the addition of the protected imidazole to a propanoic acid derivative. The protecting group is then removed, and the resulting compound is converted to the dihydrochloride salt.", "Starting Materials": [ "2-amino-1H-imidazole-4-carboxylic acid", "Methyl chloroformate", "Diisopropylethylamine", "Ethyl chloroformate", "2-amino-3-chloropropanoic acid", "Sodium bicarbonate", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Protection of the imidazole amino group with methyl chloroformate and diisopropylethylamine in methanol", "Addition of the protected imidazole to ethyl chloroformate in the presence of sodium bicarbonate to form ethyl (2-(methoxycarbonyl)ethyl)imidazole-4-carboxylate", "Reduction of the ethyl ester to the corresponding alcohol with sodium borohydride", "Conversion of the alcohol to the corresponding acid with hydrochloric acid", "Coupling of the acid with 2-amino-3-chloropropanoic acid in the presence of diisopropylcarbodiimide to form methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate", "Removal of the protecting group with hydrochloric acid to form methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate", "Conversion of the compound to the dihydrochloride salt by treatment with hydrochloric acid in methanol" ] }

CAS RN

2751602-77-2

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.